molecular formula C17H19ClN2O2S2 B276157 Ethyl 5-(4-chlorophenyl)-3-({[ethyl(methyl)amino]carbothioyl}amino)-2-thiophenecarboxylate

Ethyl 5-(4-chlorophenyl)-3-({[ethyl(methyl)amino]carbothioyl}amino)-2-thiophenecarboxylate

Cat. No. B276157
M. Wt: 382.9 g/mol
InChI Key: POOFUZRMNFREPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(4-chlorophenyl)-3-({[ethyl(methyl)amino]carbothioyl}amino)-2-thiophenecarboxylate is a chemical compound that is widely used in scientific research. It is a member of the thiophene carboxylate family of compounds and is known for its unique biochemical and physiological effects.

Mechanism of Action

The mechanism of action of Ethyl 5-(4-chlorophenyl)-3-({[ethyl(methyl)amino]carbothioyl}amino)-2-thiophenecarboxylate is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, particularly those involved in the metabolism of carbohydrates and lipids. It may also have other mechanisms of action that are yet to be discovered.
Biochemical and Physiological Effects:
Ethyl 5-(4-chlorophenyl)-3-({[ethyl(methyl)amino]carbothioyl}amino)-2-thiophenecarboxylate has been shown to have a range of biochemical and physiological effects. It has been shown to decrease blood glucose levels, increase insulin sensitivity, and decrease lipid levels. It has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 5-(4-chlorophenyl)-3-({[ethyl(methyl)amino]carbothioyl}amino)-2-thiophenecarboxylate in lab experiments is its specificity. It is a highly specific inhibitor of certain enzymes, which makes it a useful tool for studying enzyme activity. However, one limitation of using this compound is its potential toxicity. It is important to use this compound in a controlled manner and to take appropriate safety precautions.

Future Directions

There are several future directions for research involving Ethyl 5-(4-chlorophenyl)-3-({[ethyl(methyl)amino]carbothioyl}amino)-2-thiophenecarboxylate. One direction is to further investigate its mechanisms of action and to identify other enzymes that it may inhibit. Another direction is to explore its potential therapeutic applications, particularly in the treatment of metabolic disorders such as diabetes and obesity. Additionally, there is a need for further research on the safety of this compound and its potential toxicity.

Synthesis Methods

The synthesis of Ethyl 5-(4-chlorophenyl)-3-({[ethyl(methyl)amino]carbothioyl}amino)-2-thiophenecarboxylate involves the use of several chemical reactions. The first reaction involves the condensation of ethyl 2-bromoacetate with 4-chlorothiophenol to form ethyl 2-(4-chlorothiophen-2-yl)-2-oxoacetate. The second reaction involves the reaction of ethyl 2-(4-chlorothiophen-2-yl)-2-oxoacetate with ethyl(methyl)aminothioformate to form Ethyl 5-(4-chlorophenyl)-3-({[ethyl(methyl)amino]carbothioyl}amino)-2-thiophenecarboxylate.

Scientific Research Applications

Ethyl 5-(4-chlorophenyl)-3-({[ethyl(methyl)amino]carbothioyl}amino)-2-thiophenecarboxylate is widely used in scientific research. It has been used as a ligand in the synthesis of metal complexes, and as a reagent in the synthesis of other compounds. It has also been used as a probe for the study of enzyme activity and as a tool for the identification of enzyme inhibitors.

properties

Molecular Formula

C17H19ClN2O2S2

Molecular Weight

382.9 g/mol

IUPAC Name

ethyl 5-(4-chlorophenyl)-3-[[ethyl(methyl)carbamothioyl]amino]thiophene-2-carboxylate

InChI

InChI=1S/C17H19ClN2O2S2/c1-4-20(3)17(23)19-13-10-14(11-6-8-12(18)9-7-11)24-15(13)16(21)22-5-2/h6-10H,4-5H2,1-3H3,(H,19,23)

InChI Key

POOFUZRMNFREPJ-UHFFFAOYSA-N

SMILES

CCN(C)C(=S)NC1=C(SC(=C1)C2=CC=C(C=C2)Cl)C(=O)OCC

Canonical SMILES

CCN(C)C(=S)NC1=C(SC(=C1)C2=CC=C(C=C2)Cl)C(=O)OCC

Origin of Product

United States

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